Acetylcholinesterase (AChE) Selectivity: No Inhibition at 26 µM Confers Favorable Off-Target Profile
In a standardized acetylcholinesterase (AChE) inhibition assay, 4-chloro-6-methylquinoline-3-carbaldehyde demonstrated no measurable inhibition at a concentration of 26 µM . This negative result is a positive differentiation feature in drug discovery, as many quinoline-based compounds (e.g., quinoline-3-carbaldehyde hydrazones in the Puskullu et al. 2020 study) exhibit AChE inhibitory activity that requires careful screening to avoid cholinergic off-target effects [1]. The absence of AChE engagement at this concentration simplifies selectivity optimization when the compound is used as a scaffold for designing target-specific derivatives.
| Evidence Dimension | Acetylcholinesterase inhibition at 26 µM |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | Quinoline-3-carbaldehyde hydrazone derivatives (class reference): many derivatives show detectable AChE inhibitory activity (specific quantitative values not available for direct comparison) |
| Quantified Difference | Target compound: 0% inhibition at 26 µM; class-level baseline: numerous quinoline derivatives exhibit measurable AChE inhibition |
| Conditions | In vitro AChE inhibition assay, 26 µM compound concentration, binding-type assay (Assay ID: ALA643077, Aladdin Scientific database) |
Why This Matters
Demonstrated absence of AChE inhibition reduces the risk of cholinergic side effects in downstream biological screening, enabling cleaner selectivity profiling compared to quinoline analogs that interact with AChE.
- [1] Puskullu MO, et al. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorg Chem. 2020;101:104014. PMID: 32599364. View Source
